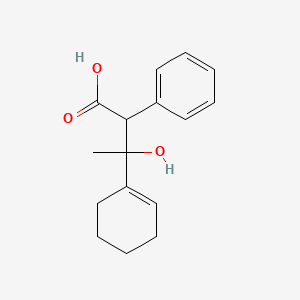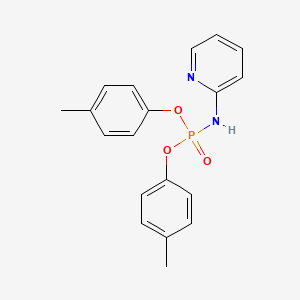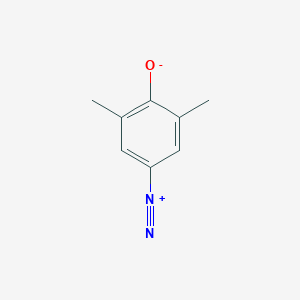
2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- is a chemical compound with the molecular formula C8H8N2O. It is also known by other names such as 4-Diazo-2,6-dimethyl-2,5-cyclohexadien-1-one. This compound is characterized by the presence of a diazo group (-N=N-) attached to a cyclohexadienone ring, which is substituted with two methyl groups at the 2 and 6 positions.
Preparation Methods
The synthesis of 2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- typically involves the diazotization of 2,6-dimethylphenol followed by oxidation. The reaction conditions often require the use of strong acids such as hydrochloric acid and oxidizing agents like sodium nitrite. Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar.
Chemical Reactions Analysis
2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of azo compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of photoresists and other materials for the electronics industry.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- involves the reactivity of the diazo group. The diazo group can undergo various transformations, including the formation of reactive intermediates such as carbene species. These intermediates can interact with molecular targets, leading to the desired chemical transformations. The pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- can be compared with other similar compounds such as:
2,5-Cyclohexadien-1-one, 4-diazo-: This compound lacks the methyl groups at the 2 and 6 positions, which can affect its reactivity and applications.
2,5-Cyclohexadien-1-one, 2,6-dimethyl-: This compound lacks the diazo group, making it less reactive in certain types of chemical reactions.
4,4-Dimethyl-2,5-cyclohexadien-1-one: This compound has a similar structure but different substitution patterns, leading to different chemical properties and applications.
The uniqueness of 2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- lies in its combination of the diazo group and the methyl substitutions, which confer specific reactivity and versatility in various applications.
Properties
CAS No. |
937-37-1 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-diazonio-2,6-dimethylphenolate |
InChI |
InChI=1S/C8H8N2O/c1-5-3-7(10-9)4-6(2)8(5)11/h3-4H,1-2H3 |
InChI Key |
FDJXHMXREUSGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


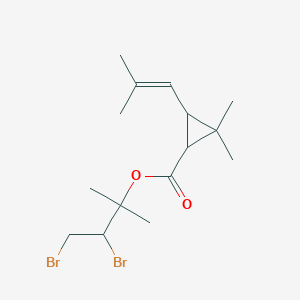
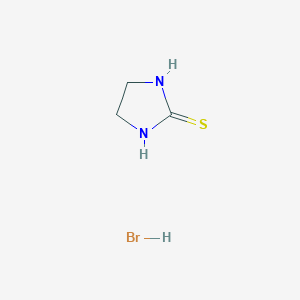
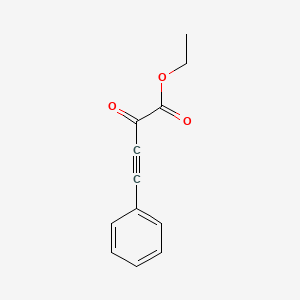
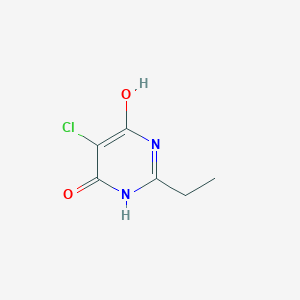
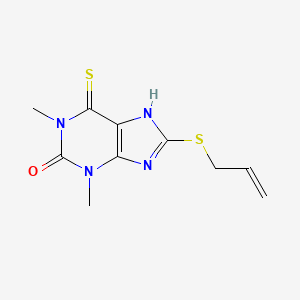

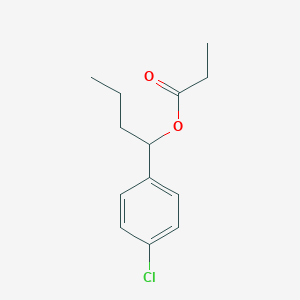
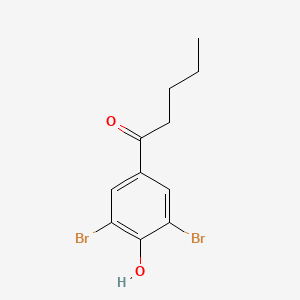
![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
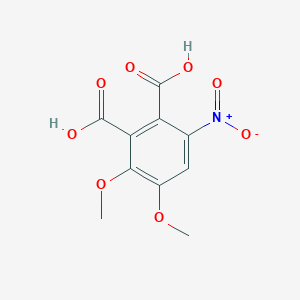
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
